2-(3-Ethoxyphenyl)ethanamine
Overview
Description
2-(3-Ethoxyphenyl)ethanamine is a chemical compound that is structurally related to a variety of pharmacologically active molecules. Although the provided papers do not directly discuss 2-(3-Ethoxyphenyl)ethanamine, they do provide insights into similar compounds which can help infer some of the properties and synthesis methods that might be applicable to 2-(3-Ethoxyphenyl)ethanamine.
Synthesis Analysis
The synthesis of related compounds often involves the use of resolving agents or the conversion of intermediate compounds. For instance, 1-(3-Methoxyphenyl)ethylamine was synthesized using enantiomerically pure mandelic acid as a resolving agent, which suggests that chiral resolution could be a step in the synthesis of similar compounds . Additionally, the synthesis of 2-(Phenylthio)ethanamine from 2-phenylthio ethyl bromide through the Gabriel reaction indicates that halogenated precursors and amine formation reactions are relevant to the synthesis of ethanamine derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a diastereomeric salt of 1-(3-Methoxyphenyl)ethylamine was elucidated, revealing a layer-like arrangement that contributed to high resolution efficiency . This suggests that 2-(3-Ethoxyphenyl)ethanamine could also form diastereomeric salts with distinct crystalline structures, which could be analyzed similarly.
Chemical Reactions Analysis
The chemical reactions involving similar compounds include the formation of hydrated complexes and the interaction with secondary amines. The study of 2-phenoxy ethylamine and its hydrated clusters, as well as the interaction of bromomethyl compounds with secondary amines to form ethylamine derivatives, provides insights into the reactivity and potential chemical behavior of 2-(3-Ethoxyphenyl)ethanamine .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(3-Ethoxyphenyl)ethanamine are not detailed in the provided papers, the properties of structurally related compounds can offer some clues. For example, the solubility and crystallization behavior of diastereomeric salts, as well as the influence of bound water molecules on the molecular conformation of 2-phenoxy ethylamine, suggest that 2-(3-Ethoxyphenyl)ethanamine may also exhibit specific solubility characteristics and conformational flexibility influenced by its interactions with solvents and other molecules .
Safety And Hazards
Future Directions
While specific future directions for 2-(3-Ethoxyphenyl)ethanamine are not available, similar compounds have been studied for their potential applications in various fields. For instance, etazene, a benzimidazole-derived synthetic opioid, has been studied for its abuse potential and its effects similar to other opioids .
properties
IUPAC Name |
2-(3-ethoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWUNLYMHNSAPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374479 | |
Record name | 3-Ethoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxyphenyl)ethanamine | |
CAS RN |
76935-76-7 | |
Record name | 3-Ethoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-ethoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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